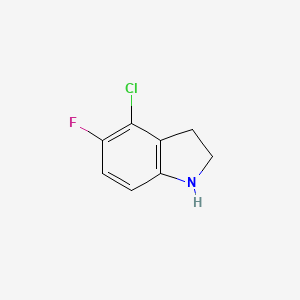

4-Chloro-5-fluoroindoline

Beschreibung

Significance of Indoline and Indole Derivatives in Organic Synthesis and Chemical Biology

Indole and its derivatives are fundamental heterocyclic systems found in a vast array of natural products and pharmaceutically active molecules. rsc.org The indole nucleus, consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. creative-proteomics.commdpi.com This structural motif is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. rsc.org

The versatility of the indole scaffold allows for a wide range of chemical modifications, making it a cornerstone in organic synthesis for the creation of complex molecules with diverse biological activities. dergipark.org.trresearchgate.net Indole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comdergipark.org.tr The indoline scaffold, a saturated analog of indole, has also garnered increasing interest in drug discovery, with studies revealing its potential as a core structure for novel antibacterial agents. nih.gov

Overview of Halogenated Heterocycles in Advanced Chemical Design

Halogenated heterocyclic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in advanced chemical design. sigmaaldrich.com The introduction of halogens into a heterocyclic scaffold can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This strategic halogenation is a common and effective tool in medicinal chemistry to optimize lead compounds and enhance their therapeutic potential. researchgate.netmdpi.com

Organofluorine compounds, in particular, have a prominent role in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. frontiersin.org The selective incorporation of halogens can also provide synthetic handles for further molecular elaboration through cross-coupling reactions, expanding the accessible chemical space for drug discovery and materials science. frontiersin.org

Research Trajectory of Indoline and Halogenated Indoline Scaffolds

The research trajectory of indoline and its halogenated derivatives has evolved from fundamental synthetic explorations to sophisticated applications in medicinal chemistry and materials science. Initially, research focused on the development of synthetic methodologies to access these scaffolds. researchgate.net More recently, the focus has shifted towards the design and synthesis of functionalized indolines with specific biological activities. nih.gov

The study of halogenated indolines has gained momentum due to the recognition that halogenation can fine-tune the electronic and steric properties of the indoline core, leading to improved biological efficacy. mdpi.comnih.gov Researchers are actively exploring the synthesis and biological evaluation of various halogenated indoline derivatives, investigating the impact of the type and position of the halogen substituent on their activity. nih.gov This has led to the identification of promising compounds with potential applications in areas such as oncology and infectious diseases. mdpi.com

Scope and Objectives of Research on 4-Chloro-5-fluoroindoline

This compound is a di-halogenated indoline derivative that serves as a valuable building block in synthetic chemistry. The primary objective of research on this compound is to utilize it as a precursor for the synthesis of more complex and biologically active molecules. The unique substitution pattern of a chlorine atom at the 4-position and a fluorine atom at the 5-position of the indoline ring offers specific steric and electronic properties that can be exploited in drug design.

The scope of research includes the development of efficient synthetic routes to this compound and its subsequent chemical transformations. A key area of investigation is its use in the preparation of novel fluorinated indole derivatives, which are of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms provides distinct reactivity and potential for selective functionalization, making it a versatile intermediate for creating diverse molecular libraries for biological screening.

Physicochemical Properties of this compound

The specific physicochemical properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C8H7ClFN alfa-chemistry.com |

| Molecular Weight | 171.60 g/mol alfa-chemistry.com |

| IUPAC Name | 4-chloro-5-fluoro-2,3-dihydro-1H-indole alfa-chemistry.com |

| CAS Number | 903551-32-6 |

Synthesis of this compound

One reported method for the synthesis of related chloro-fluoro indole derivatives involves the reaction of a corresponding dione with anilines. For instance, 4-chloro-5-fluoro-1H-indole-2,3-dione can serve as a starting material. chemicalbook.com A common approach for the synthesis of similar indoline structures involves the reduction of the corresponding indole. rsc.org

Chemical Reactivity and Derivatization

This compound is a versatile chemical intermediate that can undergo various reactions to yield a range of derivatives.

Oxidation to Indole Derivatives

The indoline ring can be oxidized to the corresponding indole. This transformation is a common strategy to access functionalized indole scaffolds.

N-Functionalization

The nitrogen atom of the indoline ring can be functionalized through various reactions, such as acylation or alkylation, to introduce different substituents.

Cross-Coupling Reactions

The chlorine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This enables the synthesis of a diverse array of substituted indoline and indole derivatives.

Applications in Chemical Synthesis

The primary application of this compound is as a building block in organic synthesis.

Precursor to Substituted Indoles

It serves as a key precursor for the synthesis of 4-chloro-5-fluoroindole and its derivatives. These substituted indoles are valuable scaffolds in medicinal chemistry due to the potential biological activities associated with the indole nucleus.

Intermediate for Biologically Active Molecules

The unique halogenation pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The resulting fluorinated and chlorinated indole derivatives are explored for their utility in various disease areas.

An in-depth exploration of the chemical compound this compound reveals a landscape of sophisticated and evolving synthetic strategies. This article focuses exclusively on the advanced methodologies developed for the construction of the this compound scaffold and related halogenated indolines, delving into the strategic construction of the core indoline structure and the precise introduction of halogen substituents.

Eigenschaften

IUPAC Name |

4-chloro-5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMHRLSOGHDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657784 | |

| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903551-32-6 | |

| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Diffraction-based Structural Elucidation of 4-chloro-5-fluoroindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In 4-chloro-5-fluoroindoline derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic and aliphatic protons are diagnostic for the substitution pattern.

For instance, the analysis of N-benzoyl-4-chloro-5-fluoroindole-3-formaldehyde, a key derivative, shows distinct signals for each proton. google.com The proton of the aldehyde group appears as a singlet at a downfield chemical shift, while the protons on the aromatic rings exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. google.com The protons of the benzoyl group typically appear in the range of 7.59-7.76 ppm. google.com The protons on the indole core are influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups.

Table 1: ¹H NMR Spectroscopic Data for N-benzoyl-4-chloro-5-fluoroindole-3-formaldehyde

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |

|---|---|---|

| Aldehyde H | 10.77 | s |

| Indole H-7 | 8.37 | dd, J = 9.0, 4.2 |

| Indole H-2 | 8.13 | s |

| Benzoyl H | 7.74-7.76 | m |

| Benzoyl H | 7.71 | t, J = 7.6 |

| Benzoyl H | 7.59 | t, J = 7.6 |

| Indole H-6 | 7.29 | d, J = 9.2 |

Solvent: CDCl₃, Field Strength: 400 MHz. Data sourced from patent CN112028813B. google.com

In related structures like 5-chloro- or 5-fluoroindoline-2,3-diones, the signals for the aliphatic protons of N-alkyl substituents are also clearly identifiable. For example, in 1-butyl-5-fluoroindoline-2,3-dione, the methylene group attached to the nitrogen appears as a triplet, with other methylene and methyl groups of the butyl chain appearing at progressively upfield shifts. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectra of 5-fluoroindoline derivatives is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to fluorine exhibits a large coupling constant (¹JCF), while carbons two or three bonds away show smaller coupling constants (²JCF and ³JCF).

In the spectrum of N-benzoyl-4-chloro-5-fluoroindole-3-formaldehyde, the carbon attached to the fluorine atom (C-5) shows a characteristic large doublet with a coupling constant of approximately 241.0 Hz. google.com The carbons adjacent to it (C-4 and C-6) also show smaller couplings. google.com The signal for the carbon attached to chlorine (C-4) is observed at a chemical shift influenced by the halogen's electronegativity and is also affected by the adjacent fluorine, appearing as a doublet. google.com

Table 2: ¹³C NMR Spectroscopic Data for N-benzoyl-4-chloro-5-fluoroindole-3-formaldehyde

| Carbon Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

|---|---|---|

| Aldehyde C=O | 186.1 | - |

| Benzoyl C=O | 168.2 | - |

| C-5 | 157.4 | d, JCF = 241.0 |

| C-7a | 134.1 | - |

| Benzoyl C | 133.0 | - |

| Benzoyl C-H | 132.8 | - |

| Benzoyl C-H | 129.7 | - |

| Benzoyl C-H | 129.2 | - |

| C-6 | 125.8 | d, JCF = 7.0 |

| C-3a | 121.5 | d, JCF = 19.0 |

| C-7 | 119.5 | d, JCF = 4.0 |

| C-4 | 118.8 | d, JCF = 23.0 |

Solvent: CDCl₃, Field Strength: 100 MHz. Data sourced from patent CN112028813B. google.com

The spectra of related compounds, such as 5-chloro-1-methylindoline-2,3-dione, provide comparative data for understanding the electronic effects of the substituents on the carbon chemical shifts within the indoline core. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. A cross-peak between two proton signals in a COSY spectrum confirms their scalar coupling. This would be crucial for assigning the specific positions of protons H-6 and H-7 in the aromatic ring of a this compound derivative. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique is invaluable for assigning carbon signals by linking them to their known proton counterparts. libretexts.org For example, it would definitively link the proton signal at 7.29 ppm to the C-6 carbon in N-benzoyl-4-chloro-5-fluoroindole-3-formaldehyde.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of a molecule. libretexts.org For instance, an HMBC spectrum could show correlations from the aldehyde proton to the C-3 and C-3a carbons, confirming the connectivity around the pyrrole ring.

Although specific 2D NMR data for this compound were not available in the surveyed literature, these techniques are standard practice for the structural elucidation of such novel compounds. whiterose.ac.uk

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. In this compound derivatives, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the indoline core and its substituents.

Key expected vibrations include:

N-H Stretch: For derivatives with an unsubstituted or N-acylated amine, a stretching vibration typically appears in the 3200-3400 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches (of the dihydro-pyrrole ring) appear just below 3000 cm⁻¹.

C=O Stretch: Derivatives containing a carbonyl group, such as an amide or ketone, will show a strong absorption band between 1650 and 1750 cm⁻¹. jst.go.jp

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Studies on related chloro-substituted azaindoles show that intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of these vibrational bands, particularly the N-H and C=O stretching frequencies. mdpi.com

Table 3: General Expected FTIR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3200-3400 | N-H Stretch | Medium |

| 3000-3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850-2960 | Aliphatic C-H Stretch | Medium-Weak |

| 1650-1750 | C=O Stretch (if present) | Strong |

| 1450-1600 | Aromatic C=C Stretch | Medium-Strong |

| 1000-1400 | C-F Stretch | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR. While FTIR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. edinst.comspectroscopyonline.com This makes it particularly useful for observing the vibrations of the aromatic carbon backbone and C-Cl bonds.

In the analysis of 4-chloro-7-azaindole-3-carbaldehyde, Raman spectroscopy proved effective in identifying the skeletal vibrations of the fused ring system. mdpi.com For this compound derivatives, key Raman signals would include:

Aromatic Ring Modes: Strong signals for the ring "breathing" and other skeletal vibrations are expected in the 1300-1600 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration often gives a strong and characteristic Raman signal, providing clear evidence for the chloro-substitution.

Symmetric Vibrations: Other symmetric stretches, which may be weak or absent in the FTIR spectrum, can often be observed with Raman spectroscopy.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its definitive identification and structural analysis. mdpi.comamericanpharmaceuticalreview.com

Table 4: General Expected Raman Shifts for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Medium |

| 1300-1600 | Aromatic C=C Skeletal Vibrations | Strong |

| 600-800 | C-Cl Stretch | Strong |

Electronic Absorption Spectroscopy

The electronic absorption spectrum of an indoline derivative is primarily characterized by transitions within the benzene ring, which are influenced by the substituents attached. For aromatic compounds like substituted benzenes, π → π* transitions are typically observed. The indoline system, having a saturated five-membered ring fused to the benzene ring, shows characteristic absorption bands that are sensitive to substitution on the aromatic ring.

The introduction of halogen substituents, such as chlorine and fluorine, onto the benzene portion of the indoline scaffold is known to cause shifts in the absorption maxima (λmax). Both chlorine (a weak deactivator) and fluorine (a strong deactivator) are electron-withdrawing groups via induction but can also donate electron density through resonance. Their net effect on the UV-Vis spectrum can lead to a bathochromic (red) or hypsochromic (blue) shift.

For instance, studies on various substituted indoles have shown that chloro and fluoro groups at the 5-position influence the absorption bands. nih.gov In one study comparing 5-chloroindole and 5-fluoroindole, the λmax values were similar, suggesting that the type of halogen at this position has a modest effect. nih.gov Research on chloroindole analogues of other complex molecules shows absorption maxima in the range of 220-295 nm. mdpi.com It is anticipated that this compound would exhibit absorption maxima within this typical range for substituted indolines, with the precise wavelengths being a composite effect of both the chloro and fluoro substituents at the C4 and C5 positions.

Table 1: Expected UV-Vis Absorption Characteristics for Substituted Indolines

| Compound Class | Typical Absorption Range (nm) | Influencing Factors |

| Halo-substituted Indolines | 220 - 310 | Position and type of halogen, solvent polarity. mdpi.comup.ac.za |

| Chloro-indoles | ~295 | Position of the chloro group. mdpi.com |

| Fluoro-indoles | ~290-300 | Position of the fluoro group. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula: C₈H₇ClFN), the molecular ion peak (M⁺) would provide its exact molecular mass.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl, and an (M+2)⁺ peak, approximately one-third the intensity of the M⁺ peak, for the molecule with ³⁷Cl. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment. chemguide.co.uk

The fragmentation of the indoline ring typically proceeds through cleavage of the bonds in the five-membered ring. Common fragmentation pathways for indolines involve the loss of small, stable molecules or radicals. The exact fragmentation pattern provides a "fingerprint" that can help confirm the structure of the molecule. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, as demonstrated in the characterization of related halo-indole derivatives. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Observation | Rationale |

| Molecular Formula | C₈H₇ClFN | - |

| Molecular Weight | ~171.60 g/mol | Sum of atomic masses. |

| Molecular Ion (M⁺) | m/z ≈ 171 (for ³⁵Cl) | Ionization of the molecule. |

| Isotopic Peak (M+2)⁺ | m/z ≈ 173 (for ³⁷Cl) | Natural abundance of the ³⁷Cl isotope. chemguide.co.uk |

| Key Fragments | Dependent on ionization energy | Result from cleavage of the indoline ring structure. |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rsc.org While a specific crystal structure for this compound is not publicly documented, data for numerous related substituted indolines and indoles are available in crystallographic databases. crystallography.netugr.escrystallography.net

For example, the crystal structure of a derivative of 5-fluoroisatin 3-oxime has been determined, revealing a distorted octahedral geometry around a central copper ion and detailing the planarity of the indoline ring system. iucr.org Similarly, the structures of various spiroindolines have been confirmed by X-ray diffraction, providing unequivocal proof of their chemical structure. beilstein-journals.org Should a crystal of this compound be analyzed, XRD would confirm the connectivity of the atoms and the planarity of the fused ring system, as well as reveal intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state.

Table 3: Representative Crystallographic Data for Substituted Indoline Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| A 3-aryl-substituted indoline | Monoclinic | P 1 n 1 | Diastereoselective construction confirmed. | crystallography.net |

| An alkylidene-substituted indoline | Triclinic | P -1 | Claisen rearrangement product structure determined. | ugr.es |

| A highly substituted indoline scaffold | Monoclinic | P 1 21/c 1 | Stereoselective synthesis product confirmed. | crystallography.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

For this compound (C₈H₇ClFN), the theoretical elemental composition can be calculated precisely. In synthetic chemistry research, elemental analysis is a standard method for characterizing newly synthesized compounds. For instance, in studies involving other halogenated indole derivatives, researchers have consistently reported elemental analysis data where the found percentages for C, H, and N are within ±0.4% of the calculated values, thereby confirming the successful synthesis of the target molecules. mdpi.com

Table 4: Elemental Analysis for this compound (C₈H₇ClFN)

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 56.00 |

| Hydrogen | H | 1.008 | 4.11 |

| Chlorine | Cl | 35.453 | 20.67 |

| Fluorine | F | 18.998 | 11.08 |

| Nitrogen | N | 14.007 | 8.16 |

| Total | 171.60 | 100.00 |

Computational and Theoretical Investigations of 4-chloro-5-fluoroindoline and Analogous Haloindolines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. analis.com.myresearchgate.net It is used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. analis.com.my Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the geometric and electronic properties of heterocyclic compounds, including indoline derivatives. dergipark.org.trresearchgate.net Such calculations form the basis for understanding the molecule's conformational preferences, orbital energies, and potential reactive sites.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For the indoline scaffold, which consists of a benzene ring fused to a five-membered nitrogen-containing ring, the conformation is of particular interest. The five-membered ring is not planar and typically adopts a puckered or envelope conformation to minimize steric and torsional strain. orgosolver.com

The introduction of substituents, such as the chlorine and fluorine atoms in 4-Chloro-5-fluoroindoline, influences the preferred conformation. DFT calculations can elucidate the most stable conformer by comparing the energies of different possible spatial arrangements. costech.or.tz The rotation around single bonds defines the molecular conformation, leading to different potential energy states. orgosolver.com For instance, the orientation of the N-H bond relative to the puckered ring is a key conformational feature.

Below is a representative table of optimized geometric parameters for a halo-substituted indoline structure, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C4-Cl | ~1.75 |

| Bond Length | C5-F | ~1.36 |

| Bond Length | N1-C2 | ~1.47 |

| Bond Length | C2-C3 | ~1.55 |

| Bond Angle | Cl-C4-C5 | ~119.5 |

| Bond Angle | F-C5-C4 | ~119.0 |

| Dihedral Angle | C7a-N1-C2-C3 | ~20.0 (Envelope Puckering) |

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT provides several methods to analyze this structure in detail.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to reaction. dergipark.org.tr For various indoline-based organic dyes, HOMO-LUMO gaps have been reported in the range of 1.80–4.88 eV, depending on the specific substituents and conjugation within the molecule. researchgate.netrsc.org

The table below presents typical FMO energy values for substituted indolines, illustrating how different functional groups can tune these electronic properties.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indoline (unsubstituted) | -5.12 | -0.24 | 4.88 researchgate.net |

| Indoline Dye (MAX157) | -5.05 | -3.15 | 1.90 rsc.org |

| Nitro-substituted Indoline-dione | -7.15 | -3.41 | 3.74 dergipark.org.tr |

| This compound (Predicted) | -5.40 | -0.50 | 4.90 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red-colored areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue-colored areas represent electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the electronegative fluorine and chlorine atoms, as well as the nitrogen atom due to its lone pair of electrons. The region around the N-H proton would exhibit a positive potential (blue), indicating its acidic character. Such maps are crucial for understanding non-covalent interactions and predicting how the molecule will interact with biological receptors or other reactants. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the strength of that interaction.

In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen (LP(N)) and the antibonding orbitals (σ) of adjacent C-C bonds, indicating electron delocalization. Similarly, interactions involving the lone pairs of the halogen atoms (LP(Cl), LP(F)) and the π orbitals of the aromatic ring would reveal the electronic influence of these substituents. A high E(2) value for an interaction signifies a strong stabilizing effect due to electron delocalization. dergipark.org.tr

The following table shows hypothetical but representative NBO interactions and their stabilization energies for a haloindoline system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ(C2-C3) | 3.85 | Hyperconjugation |

| LP (1) N1 | π(C3a-C7a) | 45.10 | Resonance/Delocalization |

| π (C5-C6) | π(C3a-C4) | 18.50 | π-π Delocalization |

| LP (3) Cl | π*(C3a-C4) | 2.15 | Lone Pair Delocalization |

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr

These descriptors are calculated using the following formulas based on HOMO and LUMO energies:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = χ² / (2η)

The calculated values for these descriptors help in comparing the reactivity of different analogous compounds.

| Descriptor | Formula | Predicted Value for this compound |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 2.95 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 eV |

| Chemical Softness (S) | 1 / η | 0.41 eV-1 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.78 eV |

Natural Bond Orbital (NBO) Analysis

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its analogs, theoretical methods like Density Functional Theory (DFT) are instrumental in simulating vibrational, nuclear magnetic resonance, and electronic spectra.

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations, primarily using DFT methods like B3LYP, can predict the vibrational frequencies and normal modes of a molecule. nih.gov These calculations help in the assignment of experimental infrared (IR) and Raman spectra. For a molecule like this compound, the vibrational spectrum would be characterized by modes associated with the indoline core and the halogen substituents.

A study on the related compound 4-chloro-5-fluoro-1,2-phenylenediamine using the B3LYP/6-31G(*) basis set demonstrated a strong correlation between calculated and experimental frequencies after applying scaling factors. nih.gov This approach allows for a detailed assignment of vibrational modes. For this compound, characteristic vibrational frequencies can be predicted for various functional groups. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000–3100 cm⁻¹ region. The N-H stretching vibration of the indoline amine group is expected around 3400 cm⁻¹. The C-F and C-Cl stretching vibrations are highly dependent on their position on the aromatic ring but generally appear in the regions of 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively. The calculated frequencies are often systematically overestimated compared to experimental values, necessitating the use of empirical scaling factors for better agreement. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| CH₂ (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| N-H | Bending | 1500 - 1650 |

| CH₂ (Aliphatic) | Bending (Scissoring) | ~1465 |

Note: These are typical ranges and the exact frequencies can be refined by specific DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, has become a standard tool for confirming or assigning molecular structures. dergipark.org.trahievran.edu.tr For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is crucial.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electronegative chlorine and fluorine atoms on the benzene ring of the indoline structure will significantly influence the chemical shifts of nearby protons and carbons through inductive and resonance effects. ¹⁹F NMR is particularly informative, as the chemical shift of the fluorine atom is very sensitive to its electronic surroundings. Studies on fluorinated aromatic compounds show that ¹⁹F chemical shifts can span a wide range. researchgate.net For instance, the chemical shift for 5-fluoroindole is reported to be in the range of -123 to -126 ppm. researchgate.net Machine learning approaches, sometimes combined with quantum mechanics (QM) calculations, are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. arxiv.orgmdpi.comchemrxiv.orgnih.gov

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic | 6.5 - 7.5 | Substitution pattern, electron-withdrawing effects of Cl and F |

| ¹H | N-H | 3.5 - 5.0 | Solvent, hydrogen bonding |

| ¹H | CH₂ (Aliphatic) | 2.5 - 3.5 | Proximity to aromatic ring and nitrogen |

| ¹³C | Aromatic | 110 - 150 | Direct attachment and proximity to Cl, F, and N atoms |

| ¹³C | Aliphatic | 30 - 50 | Shielding by adjacent atoms |

Note: Predicted values are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can be affected by solvent choice.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling UV-Vis absorption spectra, providing information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities. faccts.despectroscopyonline.com

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic system and potentially n→π* transitions involving the lone pairs of the nitrogen, chlorine, and fluorine atoms. The substitution of the indoline core with halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent indoline. The modeling of UV-Vis spectra often involves considering the solvent effects, which can be done implicitly using models like the Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation. mdpi.comnih.gov

Table 3: Theoretical UV-Vis Absorption Data Modeling for Haloindolines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 300 | High-intensity transition within the aromatic benzene ring. |

Note: The exact λ_max values and intensities depend on the specific computational method, basis set, and solvent model used.

Nuclear Magnetic Resonance Chemical Shift Prediction

Excited State Properties Modeling

Understanding the properties of electronic excited states is crucial for applications in photochemistry and materials science. Computational methods allow for the modeling of excited state potential energy surfaces, lifetimes, and emission properties. nih.gov TD-DFT is a widely used method for investigating the excited states of organic molecules. frontiersin.org

For haloindolines, modeling can reveal the nature of the lowest excited states (e.g., locally excited vs. charge-transfer states), which dictates the photophysical behavior of the molecule. frontiersin.org The presence of heavy atoms like chlorine can also influence intersystem crossing rates, potentially populating triplet states. More advanced methods can model complex processes like conical intersections, which are critical for understanding non-radiative relaxation pathways. arxiv.org Machine learning techniques are also being developed to predict excited state properties with greater speed, facilitating high-throughput screening of photoactive molecules. nih.govosti.gov

Quantum Chemical Methods Beyond DFT (e.g., Coupled Cluster methods)

While DFT is a workhorse of computational chemistry, it has known limitations, particularly in describing electron correlation, weak noncovalent interactions, and certain excited states. cecam.org For higher accuracy, methods beyond DFT are employed. These are typically wavefunction-based methods that offer a more systematic way to approach the exact solution of the Schrödinger equation. cecam.orgwikipedia.org

Prominent among these are Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.gov Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. cam.ac.uk These methods are computationally much more demanding than DFT, with their cost scaling much more steeply with the size of the molecule. nih.govq-chem.com Therefore, their application is often limited to smaller systems or as benchmark methods to validate less expensive DFT functionals. For haloindolines, these high-level methods could provide very accurate geometries, interaction energies, and benchmark data for spectroscopic predictions. cam.ac.uknsf.gov

Topological Analyses (e.g., ELF, LOL, RDG)

Topological analyses of the electron density and related scalar fields provide a powerful way to visualize and understand chemical bonding and non-covalent interactions.

Electron Localization Function (ELF): ELF maps regions of space where the probability of finding an electron pair is high. nih.gov This allows for the clear identification of core electrons, covalent bonds, and lone pairs, providing a visual representation of the molecule's electronic structure. ijasret.com

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool for analyzing electron localization. nih.gov High LOL values indicate regions where electrons are highly localized, such as in covalent bonds or as lone pairs. ijasret.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and characterizing non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density, it is possible to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clash) interactions and to visualize them in real space. nih.gov

For this compound, these analyses would reveal the covalent bonding framework, the location of lone pairs on the nitrogen, fluorine, and chlorine atoms, and any potential intramolecular non-covalent interactions, such as weak hydrogen bonds or halogen bonds. nih.govaraproceedings.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-5-fluoro-1,2-phenylenediamine |

| 5-fluoroindole |

| Indoline |

| Benzene |

| Trifluoromethane (for TMS reference in NMR) |

Computational Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic molecules. numberanalytics.com In the case of this compound and its analogs, theoretical investigations, particularly those employing Density Functional Theory (DFT), provide deep insights into their electronic structure and how it governs their behavior in chemical reactions. These studies are crucial for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic methodologies.

Electronic Effects of Halogen Substituents

The reactivity of the indoline ring is significantly influenced by the electronic properties of its substituents. The chlorine and fluorine atoms at the 4- and 5-positions of this compound exert strong electron-withdrawing effects, which modulate the electron density of the aromatic ring and the nitrogen atom. Computational studies on analogous substituted anilines and indoline-2,3-diones have demonstrated that such halogen substituents impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity. dergipark.org.tr

For instance, in a study of para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones, the chemical reactivity indices were found to follow the trend of the substituent's electron-withdrawing strength (NO2 > CN > Cl > H > CH3). dergipark.org.tr This suggests that the chloro- and fluoro-substituents in this compound would enhance its electrophilic character compared to unsubstituted indoline.

The Molecular Electrostatic Potential (MEP) surface, a feature predictable through DFT calculations, helps in identifying the sites susceptible to nucleophilic and electrophilic attacks. dergipark.org.tr For haloindolines, the electron-withdrawing nature of the halogens would lead to a more positive electrostatic potential on the aromatic ring, making it more susceptible to nucleophilic attack, while the regions around the halogens themselves would be electron-rich.

Predicting Regioselectivity in Reactions

A central theme in the chemistry of substituted indolines is regioselectivity—the preference for a reaction to occur at one position over another. numberanalytics.com Computational methods are particularly powerful in predicting the regioselectivity of various reactions, such as electrophilic aromatic substitution, C-H functionalization, and metal-catalyzed cross-coupling reactions.

DFT calculations can be used to model the transition states of competing reaction pathways. The relative activation energies of these transition states, as dictated by the Curtin-Hammett principle, determine the product distribution. nih.gov For this compound, computational models can predict whether a reaction is more likely to occur at the C-6 or C-7 position of the indoline ring, or at the N-H bond.

In the context of radical-mediated C-H functionalization of N-substituted indolines, DFT calculations have been instrumental in elucidating the stepwise radical mechanism. chemrxiv.org These studies can help predict whether functionalization will occur at the α- or β-position to the nitrogen atom, a prediction that is often challenging to make based on simple electronic or steric arguments alone. chemrxiv.org

Data from Computational Studies

To illustrate the impact of substituents on reactivity, the following table presents hypothetical data based on trends observed in computational studies of similar aromatic systems. The data represents calculated activation energies for a hypothetical electrophilic substitution reaction on different haloindolines.

| Compound | Substituent | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Indoline | H | C7 | 25.0 |

| 5-Fluoroindoline | 5-F | C7 | 26.5 |

| 4-Chloroindoline | 4-Cl | C7 | 27.2 |

| This compound | 4-Cl, 5-F | C7 | 28.5 |

| This compound | 4-Cl, 5-F | C6 | 29.8 |

This table is illustrative and based on general principles of substituent effects on aromatic electrophilic substitution.

The hypothetical data in the table suggests that the electron-withdrawing chloro and fluoro substituents would deactivate the ring towards electrophilic attack, leading to higher activation energies compared to unsubstituted indoline. Furthermore, it illustrates how computational chemistry can be used to discern the subtle differences in reactivity between different positions on the ring.

Similarly, frontier molecular orbital energies, which are readily calculated, provide a quantitative measure of reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. dergipark.org.tr

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indoline | -5.2 | -0.5 | 4.7 |

| 5-Fluoroindoline | -5.4 | -0.8 | 4.6 |

| 4-Chloroindoline | -5.5 | -0.9 | 4.6 |

| This compound | -5.7 | -1.1 | 4.6 |

This table is illustrative and based on general trends observed for substituted aromatic compounds.

Role of the 4-chloro-5-fluoroindoline Scaffold in Chemical Biology and Organic Materials Research

Indoline as a Privileged Scaffold in Molecular Design

The concept of a "privileged structure" refers to a molecular scaffold that can bind to multiple, often unrelated, biological receptors with high affinity. nih.gov The indole and its reduced form, indoline, are quintessential examples of such scaffolds. nih.govresearchgate.netsci-hub.red Their widespread presence in a vast array of natural products, including the amino acid tryptophan, alkaloids, and plant hormones, as well as in synthetic pharmaceuticals, underscores their evolutionary and synthetic importance. mdpi.commdpi.com

The versatility of the indoline scaffold stems from several key features:

Structural Mimicry: The indole nucleus can resemble the structures of various protein components, allowing it to participate in crucial biological interactions. researchgate.net

Chemical Reactivity: The electron-rich nature of the heterocyclic ring makes it amenable to a wide range of chemical modifications. mdpi.com The nitrogen atom and various positions on the bicyclic ring can be readily functionalized, enabling the synthesis of large libraries of diverse compounds. mdpi.comgoettingen-research-online.de

Physicochemical Properties: The planar, aromatic system possesses unique electronic characteristics and is capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition. sci-hub.red

These attributes have made the indoline scaffold a major focus in drug discovery for developing inhibitors against a wide range of targets, including tyrosine kinases, G-protein coupled receptors, and enzymes involved in various diseases. researchgate.netmdpi.com Its utility extends beyond medicine into materials science, where its electronic and photophysical properties are harnessed for applications in dyes and electronics. goettingen-research-online.deossila.com

Design Principles for Indoline-Based Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. The design of effective probes requires a careful balance of affinity, selectivity, cell permeability, and the inclusion of a reporter group for detection. researchgate.net The indoline scaffold serves as an excellent foundation for such probes due to its inherent biological relevance and synthetic tractability. rsc.org

Key principles in designing indoline-based probes include:

Target Affinity and Selectivity: Modifications to the indoline core are made to maximize binding to the intended target while minimizing off-target effects. researchgate.net

Modular Synthesis: Probes are often constructed in a modular fashion, combining a ligand (the indoline scaffold), a reactive group for covalent bonding (if needed), and a reporter group (e.g., a fluorophore). frontiersin.org

Structure-Activity Relationship (SAR): Systematic changes to the substituents on the indoline ring help to optimize the probe's performance. For instance, studies on indolylglyoxylamides showed that substituents at the 5-position (such as chloro or nitro groups) had interdependent effects with side-chain modifications on binding affinity to the benzodiazepine receptor. nih.gov

The intrinsic fluorescence of the indole moiety, most famously seen in the amino acid tryptophan, makes it a natural choice for developing fluorescent probes. rsc.org These probes are crucial tools for bioimaging and sensing applications. rsc.orgdiva-portal.org

The design of indole-based fluorescent probes often follows the donor-π-acceptor (D-π-A) concept, where the indole ring acts as the electron donor. mdpi.com By coupling the indole scaffold with other functional groups, its photophysical properties, such as absorption and emission wavelengths, can be finely tuned. rsc.orgdiva-portal.org

Table 1: Examples of Indole-Based Fluorescent Probes and Their Applications

| Probe Type | Target Analyte | Sensing Mechanism | Application | Reference(s) |

|---|---|---|---|---|

| Indole-Arylphosphine | S-nitrosylation | Fluorescence enhancement upon reaction | Bioimaging of S-nitrosylation in mitochondria | nih.gov |

| Indole-Hemicyanine | Hypochlorite (OCl⁻) | Ratiometric fluorescence change | Detection in living systems | mdpi.com |

| Naphthalimide-Indole | Cyanide (CN⁻) | Ratiometric fluorescence change | Selective sensing in aqueous media | mdpi.com |

Researchers have developed indole-based probes for a variety of targets. For example, a probe functionalized with an arylphosphine group at the 7-position of the indole ring was designed for the specific detection of S-nitrosylation in mitochondria, exhibiting a significant fluorescence enhancement upon reaction. nih.gov Another study described an indole-based chemosensor that showed a "turn-on" fluorescence response specifically in the presence of cobalt ions (Co²⁺), while other common cations induced minimal change. sjp.ac.lk This selectivity is achieved by designing a receptor site that preferentially binds the target ion, which in turn modulates the electronic properties of the indole fluorophore. sjp.ac.lk

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Indoline scaffolds are widely used to create chemosensors that recognize and signal the presence of specific analytes like cations, anions, and neutral species. rsc.orgrsc.org

The design of these sensors involves incorporating heteroatoms such as nitrogen, oxygen, or sulfur into the indoline derivative. rsc.org These atoms act as binding sites or receptors for the target analyte. The binding event triggers a change in the molecule's electronic structure, leading to a measurable optical response, such as a change in color (colorimetric) or fluorescence (fluorimetric). rsc.orgrsc.org

For example, an indole-based probe was designed to selectively detect fluoride ions (F⁻). rsc.org The probe was synthesized with a silyl ether protecting group. In the presence of fluoride, the silyl group is cleaved, liberating a hydroxyl group that initiates a change in the molecule's electronic state, resulting in a "turn-on" fluorescent signal. rsc.org Similarly, probes have been developed where the indole nitrogen itself participates in binding, or where specific side chains are attached to create a custom binding pocket for the target analyte. nih.gov

Fluorescent Probe Development based on Indoline Core

Application of Indoline Derivatives in Organic Photoactuators

Organic photoactuators are molecules that can convert light energy into mechanical motion on a molecular scale. goettingen-research-online.dechim.it These include molecular photoswitches and motors, which have potential applications in fields ranging from smart materials to targeted drug delivery. The indole scaffold is a valuable building block in the construction of these photoactive systems. goettingen-research-online.dechim.it

Introducing an indole or indoline derivative into a molecule significantly influences its absorption properties and its response to light. goettingen-research-online.dechim.it The electron-rich nature and structural versatility of the scaffold allow for the design of complex systems that undergo specific, light-induced transformations.

Examples of indole-based photoactuators include:

Indigo and Indigoid Photoswitches: Indigo, one of the oldest known dyes, is a classic example of a photo-switchable molecule based on an indole core. It and its derivatives can isomerize around the central double bond upon irradiation. chim.it

Feringa-type Molecular Motors: The oxindole scaffold, a close relative of indoline, has been used as the core component in the construction of light-driven rotary motors developed by Nobel laureate Ben Feringa. chim.it

Spiropyrans: These molecules consist of an indoline part linked to another heterocyclic system via a spiro-carbon. Upon UV irradiation, the C-O bond cleaves, and the molecule isomerizes to a planar, colored merocyanine form. This process is reversible with visible light, making spiropyrans excellent photoswitches. chim.itresearchgate.net

The integration of the indoline scaffold is a key design element that enables the precise control of material properties using light as a remote and non-invasive stimulus. researchgate.net

Exploiting the Indoline Scaffold for Skeletally Diverse Molecular Architectures

A central goal in modern organic synthesis is the creation of molecular diversity to explore new chemical space and identify novel bioactive compounds. The indoline scaffold is a powerful starting point for strategies aimed at generating skeletally diverse molecular libraries. mdpi.comresearchgate.net

Chemists employ several strategies to transform the relatively simple indoline core into a wide array of complex, three-dimensional structures:

Diversity-Oriented Synthesis (DOS): This strategy uses a common starting material, such as a functionalized indole, and subjects it to a series of branching reaction pathways to rapidly generate a library of structurally diverse molecules. nih.gov

Complexity-to-Diversity (Ctd): This approach starts with a complex, naturally occurring indole alkaloid and uses ring-distortion reactions to create new, diverse scaffolds while retaining some of the original molecule's stereochemical complexity. mdpi.comresearchgate.net

Biogenetically Inspired Synthesis: Mimicking the biosynthetic pathways of nature, chemists can design synthetic routes that use a common intermediate, analogous to a biological precursor, to diverge and form multiple distinct alkaloidal skeletons. scispace.comresearchgate.net

For instance, researchers have developed methods to take a single pluripotent indoline-containing building block and, through different reaction cascades, create various complex polycyclic scaffolds inspired by natural products. nih.gov One such study demonstrated how a common intermediate could be guided through different types of cyclization reactions to produce five distinct alkaloidal skeletons, including iboga- and aspidosperma-type structures, within a few synthetic steps. scispace.com These approaches highlight the remarkable utility of the indoline framework as a foundational element for building molecular complexity.

Conclusion and Future Research Directions

Summary of Current Research Landscape for Halogenated Indolines

The field of halogenated indolines, a subset of halogenated natural products, represents a significant and expanding area of chemical research. Halogenated compounds are crucial secondary metabolites, and the inclusion of halogen atoms often boosts the pharmacological activity of molecules, leading to promising antibacterial, antitumor, and anti-inflammatory properties. nih.gov The indoline core, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a prevalent structure in numerous natural products and pharmaceutical drugs. google.com Consequently, halogenated indolines serve as vital building blocks for the synthesis of more intricate and biologically active molecules. google.com

Current research is heavily concentrated on the applications of these compounds in medicinal chemistry and materials science. smolecule.com The presence of chlorine and fluorine atoms, as seen in 4-chloro-5-fluoroindoline, can enhance a molecule's binding affinity to various biological receptors, thereby modulating enzymatic activities and cellular signaling pathways. This is underscored by the fact that over 250 drugs approved by the FDA contain chlorine, highlighting the importance of halogenation in drug design. nih.gov Synthetic methodologies are also a key focus, with techniques like palladium-catalyzed C(sp³)-H arylation being developed for the efficient construction of the indoline scaffold. researchgate.net The landscape is characterized by an interplay between synthetic innovation and the exploration of the unique biological and material properties conferred by the halogenated indoline framework.

Emerging Synthetic Challenges and Opportunities

While the utility of halogenated indolines is clear, their synthesis presents distinct challenges and opportunities. A primary challenge lies in achieving regioselectivity during halogenation, particularly with fluorination, which can be difficult to control. dur.ac.uknih.gov Traditional methods like the Fischer indole synthesis are commonly employed but may suffer from drawbacks such as harsh conditions or the generation of difficult-to-separate isomeric mixtures. dur.ac.ukdiva-portal.org For instance, the synthesis of the antimalarial drug candidate NITD609, which is derived from a related chloro-fluoroindole, originally produced a racemic mixture that necessitated expensive chiral chromatography to isolate the active enantiomer. scispace.com This highlights a significant opportunity for the development of asymmetric synthetic routes that can produce enantiomerically pure compounds directly. scispace.com

The instability of certain intermediates and the need for scalable, cost-effective production methods for large-scale applications also present ongoing challenges. google.comdur.ac.ukorgsyn.org However, these hurdles are driving innovation in the field. There is a growing focus on developing novel synthetic protocols that offer milder reaction conditions, higher yields, and greater operational simplicity. google.comchemicalbook.com One such approach for this compound involves a microwave-assisted reaction between 5-fluoroindoline-2,3-dione and anilines. The pursuit of efficient and selective cyclization and halogenation reactions remains a fertile ground for research, promising to unlock more practical pathways to these valuable compounds. researchgate.netdiva-portal.org

Advancements in Computational Methodologies for Predictive Design

Computational chemistry has emerged as an indispensable tool in the study and development of halogenated compounds, acting as a powerful complement to traditional laboratory experiments. digitallibrary.co.in These "in silico" methods allow for the predictive design of molecules, forecasting their properties and behavior before they are ever synthesized. sustainability-directory.com A key area of advancement is in Quantitative Structure-Activity Relationship (QSAR) modeling. acs.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and K-Nearest Neighbor (KNN) are used to build highly predictive models of biological activity based on the 2D and 3D structures of compounds. acs.org For indoline derivatives, 3D-QSAR models have been successfully used to guide the design of new compounds with enhanced properties.

Furthermore, pharmacophore modeling allows researchers to create a geometric representation of the features necessary for a specific biological activity, which can then be used to screen virtual libraries for novel lead compounds. acs.org At a more fundamental level, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights into electronic structure and atomic motion, bridging the gap between quantum mechanical behavior and macroscopic material properties. digitallibrary.co.insustainability-directory.com While challenges in model parametrization and validation persist, particularly due to biological complexity, the continuous progress in computational power and algorithm efficiency is rapidly accelerating the rational design of new halogenated indolines for specific applications. digitallibrary.co.innih.gov

Table 1: Computational Methodologies in Chemical Research

| Methodology | Application Area | Key Benefit |

|---|---|---|

| QSAR | Drug Discovery | Predicts biological activity based on chemical structure. acs.org |

| Pharmacophore Modeling | Lead Identification | Identifies novel compounds with desired biological features. acs.org |

| Density Functional Theory (DFT) | Materials Science | Provides insights into electronic structure and bonding. sustainability-directory.com |

| Molecular Dynamics (MD) | Biophysics, Materials | Simulates atomic motion and thermodynamic properties. sustainability-directory.com |

Future Prospects for the this compound Scaffold in Advanced Organic Synthesis and Materials Science

The this compound scaffold is poised to play an increasingly important role in both advanced organic synthesis and materials science. As a versatile building block, its unique substitution pattern makes it highly valuable for constructing complex, fluorinated indole derivatives. The introduction of fluorine is particularly significant, as it is known to enhance metabolic stability and biological activity in drug candidates. innospk.com Future prospects in medicinal chemistry are strong, with potential applications as therapeutic agents in areas like oncology. smolecule.com The structure also serves as a valuable tool for probing biological systems and interactions at a molecular level.

In the realm of materials science, the prospects are equally promising. The halogenated indoline framework offers potential for the development of novel organic materials with tailored optoelectronic properties, such as for use in Organic Light-Emitting Diodes (OLEDs), polymers, and dyes. smolecule.com The reactivity of the chloro and iodo substituents in related halogenated heterocycles allows for participation in cross-coupling reactions, which are fundamental in building the carbon skeletons of advanced materials. innospk.com Cross-disciplinary research, integrating cheminformatics with experimental bioactivity data and exploring applications in adjacent fields like agricultural chemistry, is expected to uncover new and unforeseen applications for this versatile chemical scaffold.

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-5-fluoroindoline to ensure reproducibility?

Answer:

- Key Steps :

- Reaction Conditions : Use controlled reflux with anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, gradient elution) for intermediates. Final compounds should be recrystallized using solvent pairs (e.g., ethanol/water) .

- Characterization : Validate purity via , , and HRMS. For novel derivatives, report melting points and elemental analysis .

- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if halogenation efficiency varies.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition. Use amber vials to avoid photodegradation .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to comply with EPA/DOT regulations .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to mitigate exposure risks .

Q. Which analytical methods are most reliable for characterizing this compound derivatives?

Answer:

- Spectroscopic Techniques :

- NMR : Assign peaks using , , and NMR to confirm regioselectivity of halogenation .

- Mass Spectrometry : HRMS (ESI or EI mode) to verify molecular ions and isotopic patterns.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is recommended for pharmacological studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Answer:

- Experimental Design :

- Kinetic Analysis : Track reaction intermediates via in situ IR or NMR to identify rate-limiting steps.

- Isotopic Labeling : Use -labeled substrates to study halogen exchange pathways.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .

- Data Interpretation : Compare experimental yields with computational predictions to validate mechanistic hypotheses.

Q. How should researchers address contradictory data in studies involving this compound’s biological activity?

Answer:

- Root Cause Analysis :

- Methodological Flaws : Check for inconsistencies in cell line viability assays (e.g., MTT vs. resazurin) or solvent effects (DMSO concentration ≤0.1%) .

- Batch Variability : Characterize compound purity across batches and verify storage conditions.

- Statistical Models : Apply ANOVA or mixed-effects models to account for biological replicates and outliers .

- Resolution : Replicate experiments in independent labs and publish raw data for transparency .

Q. What strategies enhance the pharmacological relevance of this compound derivatives?

Answer:

- In Vitro Models : Prioritize assays with human-derived cell lines (e.g., HepG2 for hepatotoxicity) and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Dose-Response Curves : Report IC/EC values with 95% confidence intervals. Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .

- ADME Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound analogs?

Answer:

- Key Modifications :

- Halogen Substitution : Compare bioactivity of chloro/fluoro vs. bromo/iodo derivatives.

- Scaffold Optimization : Introduce fused rings (e.g., indole-to-indoline) to enhance binding affinity.

- Analytical Tools :

- X-ray Crystallography : Resolve ligand-target complexes (e.g., kinase inhibitors).

- Molecular Docking : Use AutoDock Vina to predict binding poses against therapeutic targets .

Q. What ethical considerations apply to preclinical studies involving this compound?

Answer:

- FINER Criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant. Obtain IRB/IACUC approval for animal models .

- Data Integrity : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo experiments .

- Environmental Compliance : Follow EPA guidelines for halogenated waste disposal .

Q. How can cross-disciplinary approaches expand applications of this compound?

Answer:

- Material Science : Investigate optoelectronic properties (e.g., fluorescence quantum yield) for OLED applications.

- Agricultural Chemistry : Screen for herbicidal activity using Arabidopsis thaliana models.

- Data Integration : Combine cheminformatics (e.g., PubChem datasets) with bioactivity data to identify understudied targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.